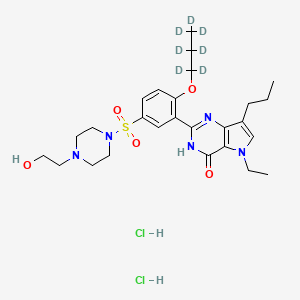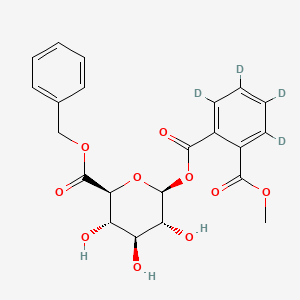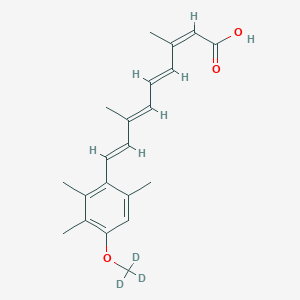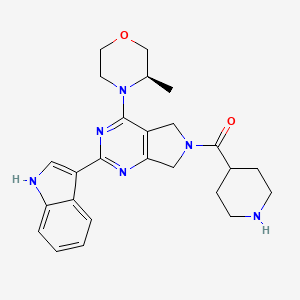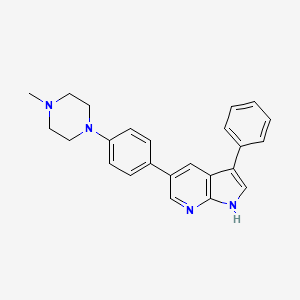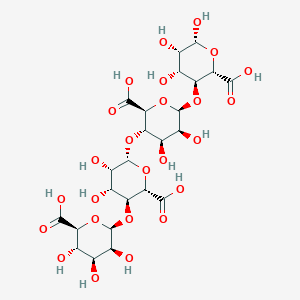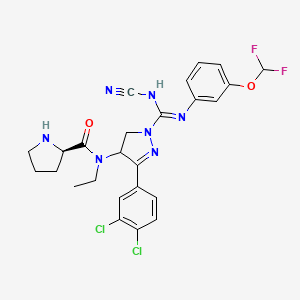
Tak-683 (tfa)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tak-683 (trifluoroacetate) is a potent and full agonist of the KISS1 receptor (KISS1R), which is a G protein-coupled receptor. Tak-683 is a nonapeptide metastin analog that exhibits agonistic activities to KISS1R with effective concentration (EC50) values of 0.96 nanomolar and 1.6 nanomolar for human and rat, respectively . This compound has shown improved metabolic stability and is primarily studied for its potential in suppressing reproductive functions and hormone-related diseases such as prostate cancer .
准备方法
Synthetic Routes and Reaction Conditions
Tak-683 is synthesized through a series of peptide coupling reactions. The synthesis involves the incorporation of two D-amino acids and an azaglycine into the peptide chain . The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
The industrial production of Tak-683 involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The process is carefully controlled to ensure consistency and quality of the product .
化学反应分析
Types of Reactions
Tak-683 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of Tak-683, which are studied for their biological activities and potential therapeutic applications .
科学研究应用
Tak-683 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study peptide synthesis and receptor-ligand interactions.
Biology: It is used to investigate the role of the KISS1 receptor in reproductive functions and hormone regulation.
Medicine: It is studied for its potential in treating hormone-dependent diseases such as prostate cancer and other reproductive disorders.
Industry: It is used in the development of new therapeutic agents and diagnostic tools
作用机制
Tak-683 exerts its effects by binding to the KISS1 receptor (KISS1R) and activating it. This activation leads to the depletion of gonadotropin-releasing hormone (GnRH) in the hypothalamus, which in turn reduces plasma levels of follicle-stimulating hormone (FSH), luteinizing hormone (LH), and testosterone . The molecular targets and pathways involved include the KISS1R signaling pathway, which plays a crucial role in regulating reproductive functions .
相似化合物的比较
Similar Compounds
Metastin: A natural ligand of the KISS1 receptor with similar agonistic activities.
Kisspeptin: Another natural ligand of the KISS1 receptor that regulates reproductive functions.
Tak-448: A synthetic analog of metastin with similar biological activities.
Uniqueness of Tak-683
Tak-683 is unique due to its improved metabolic stability and higher potency compared to other similar compounds. It exhibits lower effective concentration (EC50) values, making it a more effective agonist of the KISS1 receptor .
属性
分子式 |
C66H84F3N17O15 |
|---|---|
分子量 |
1412.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2R)-2-[[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S,3R)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C64H83N17O13.C2HF3O2/c1-34(2)26-48(57(88)73-46(20-13-25-69-63(67)68-5)56(87)74-47(55(66)86)29-39-32-70-44-18-11-9-16-42(39)44)78-64(94)81-80-61(92)50(27-37-14-7-6-8-15-37)77-62(93)54(35(3)82)79-60(91)52(31-53(65)85)76-59(90)51(30-40-33-71-45-19-12-10-17-43(40)45)75-58(89)49(72-36(4)83)28-38-21-23-41(84)24-22-38;3-2(4,5)1(6)7/h6-12,14-19,21-24,32-35,46-52,54,70-71,82,84H,13,20,25-31H2,1-5H3,(H2,65,85)(H2,66,86)(H,72,83)(H,73,88)(H,74,87)(H,75,89)(H,76,90)(H,77,93)(H,79,91)(H,80,92)(H3,67,68,69)(H2,78,81,94);(H,6,7)/t35-,46+,47+,48+,49-,50+,51-,52+,54+;/m1./s1 |
InChI 键 |
QBOWDOFSNXJWBZ-NTIGNGKISA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NNC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=NC)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=C(C=C6)O)NC(=O)C)O.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2R,3aR,7aR)-1-[(2R)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12423187.png)
